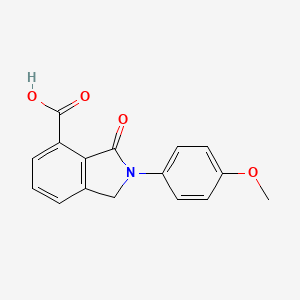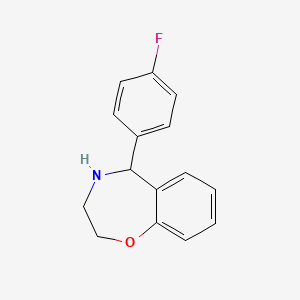
5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide is an organic compound with the molecular formula C15H26N2O2S It is a sulfonamide derivative, characterized by the presence of an amino group, two butyl groups, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with dibutylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of N-substituted sulfonamides.
Applications De Recherche Scientifique
5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Lacks the dibutyl groups, making it less lipophilic.
N,N-Dibutyl-2-methylbenzenesulfonamide: Lacks the amino group, reducing its reactivity in certain chemical reactions.
Uniqueness
5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide is unique due to the presence of both the amino group and the dibutyl groups, which confer specific chemical and biological properties. The amino group enhances its reactivity, while the dibutyl groups increase its lipophilicity, making it more suitable for applications in medicinal chemistry and industrial processes.
Propriétés
IUPAC Name |
5-amino-N,N-dibutyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-4-6-10-17(11-7-5-2)20(18,19)15-12-14(16)9-8-13(15)3/h8-9,12H,4-7,10-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSXRAXDKDKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=CC(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B7791468.png)









![2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7791556.png)
![2-[2-(4-Chlorophenyl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7791562.png)
![2-{2-[1-(4-Chlorophenyl)cyclopentyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7791574.png)
